molecular formula C16H12BrClN2O B2654435 4-(3-bromophenyl)-6-(4-chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone CAS No. 344282-71-9

4-(3-bromophenyl)-6-(4-chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone

Cat. No.: B2654435
CAS No.: 344282-71-9
M. Wt: 363.64
InChI Key: FINJKUIRADDEAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: The compound 4-(3-bromophenyl)-6-(4-chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone (CAS: 344282-71-9) is a pyridazinone derivative with a molecular formula of C₁₆H₁₂BrClN₂O and a molecular weight of 363.65 g/mol . It features a dihydropyridazinone core substituted with a 3-bromophenyl group at position 4 and a 4-chlorophenyl group at position 4. The compound is available at >90% purity for research use.

Pharmacological Context: Pyridazinones are a well-studied class of compounds with diverse bioactivities, including antiplatelet aggregation, vasodilation, and cardiotonic effects .

Properties

IUPAC Name

5-(3-bromophenyl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrClN2O/c17-12-3-1-2-11(8-12)14-9-15(19-20-16(14)21)10-4-6-13(18)7-5-10/h1-8,14H,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FINJKUIRADDEAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NN=C1C2=CC=C(C=C2)Cl)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(3-bromophenyl)-6-(4-chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone typically involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the process may be catalyzed by acids or bases. Industrial production methods may involve optimizing these conditions to increase yield and purity, potentially using continuous flow reactors for scalability.

Chemical Reactions Analysis

4-(3-bromophenyl)-6-(4-chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridazinone derivatives.

    Reduction: Reduction reactions can yield dihydropyridazinone derivatives.

    Substitution: Halogen substituents on the phenyl rings can be replaced by nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticonvulsant Activity

Research has indicated that compounds similar to 4-(3-bromophenyl)-6-(4-chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone exhibit anticonvulsant properties. A study focusing on pyridazinone derivatives demonstrated that certain substitutions on the phenyl rings enhance anticonvulsant activity. Specifically, the presence of electron-withdrawing groups, such as bromine and chlorine, significantly contributes to the efficacy of these compounds in seizure models .

Case Study:
A derivative with similar structural characteristics showed a median effective dose (ED50) of 24.38 mg/kg in electroshock seizure tests, indicating strong anticonvulsant potential. The structure-activity relationship (SAR) analysis revealed that modifications at the 6th position of the pyridazinone ring were crucial for enhancing activity .

Antitumor Effects

The compound has also been evaluated for its anticancer properties, particularly against human colon carcinoma cell lines. Studies have shown that pyridazinone derivatives can inhibit cancer cell proliferation effectively. For instance, a related study reported that specific pyridazinone derivatives exhibited IC50 values as low as 2.01 µM against HT29 colon cancer cells, demonstrating potent anticancer activity .

Data Table: Antitumor Activity of Pyridazinone Derivatives

Compound IDCell LineIC50 (µM)Activity Description
22HT292.01High growth inhibition
23MCF-75.71Better efficacy than standard drug
24HCT11615.0Moderate inhibition

Receptor Binding Studies

Recent research has focused on the binding affinity of pyridazinone derivatives to various receptors, including cannabinoid receptors. These studies are crucial for understanding the mechanism of action and potential therapeutic applications in pain management and neuroprotection .

Case Study:
In one study, a series of pyridazinone derivatives were synthesized and tested for their ability to bind to cannabinoid receptors. The findings suggested that specific substitutions could enhance receptor selectivity and functional activity, paving the way for developing new therapeutic agents targeting these receptors .

Mechanism of Action

The mechanism of action of 4-(3-bromophenyl)-6-(4-chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the biological context in which it is studied. For example, in antimicrobial research, it may inhibit key bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Modifications and Substituent Effects

The activity of pyridazinones is highly dependent on substituent patterns. Below is a comparison of the target compound with structurally similar derivatives:

Compound Name Substituents (Positions) Molecular Weight Key Structural Differences
Target Compound (CAS 344282-71-9) 3-Br (C4), 4-Cl (C6) 363.65 Bromine and chlorine substituents
6-(4-Chlorophenyl)-4-(4-methylphenyl)-... 4-Cl (C6), 4-Me (C4) 298.77 Methyl instead of bromine at C4
4-(4-Bromophenyl)-6-(3-methylphenyl)-... 4-Br (C4), 3-Me (C6) 343.23 Bromine at C4, methyl at C6
MCI-154 4-Pyridylamino (C6) - Amino-pyridyl group instead of Cl at C6

Key Observations :

  • Halogen vs. Alkyl Groups : The target compound’s 3-bromo and 4-chloro substituents likely enhance lipophilicity and binding affinity compared to methyl-containing analogs (e.g., CAS 70596-87-1) . Halogens improve metabolic stability and target engagement through hydrophobic interactions .
  • Positional Effects: Substituents at C4 and C6 are critical for activity. For example, MCI-154 (4-pyridylamino at C6) shows potent PDE III inhibition, while the target compound’s 4-chlorophenyl group may favor antiplatelet effects .

Pharmacological Activity Comparison

Antiplatelet Aggregation
  • Target Compound : While direct data are unavailable, structurally related compounds (e.g., MCI-154) exhibit IC₅₀ values of 0.36 µM against ADP-induced platelet aggregation . Derivatives with chloroacetamido groups (e.g., compound 97a) show enhanced potency (IC₅₀ = 0.03 µM ) .
  • Analog CI-930 : A methyl-substituted pyridazinone with PDE III inhibition (ED₅₀ = 0.6 µM) and antiplatelet activity comparable to aspirin.
Cardiotonic and Vasodilatory Effects
  • Target Compound: Likely shares positive inotropic effects with analogs like 6-(4-aminophenyl)-4,5-dihydropyridazinones, which enhance myocardial contraction via PDE III inhibition .
  • Compound 19 : A 6-phenyl derivative with 2x higher inotropic activity than pimobendan, attributed to optimized substituent geometry.

Structure-Activity Relationship (SAR) Insights

Halogen Substitution : Bromine and chlorine at C4 and C6 improve hydrophobic interactions with PDE III or platelet receptors, enhancing activity .

Methyl Groups : Methyl substituents (e.g., in CI-930) increase metabolic stability but may reduce potency compared to halogenated analogs .

Amino and Acetamido Groups: Derivatives with chloroacetamido or pyridylamino groups (e.g., MCI-154) show superior antiplatelet activity due to hydrogen bonding with targets .

Research Findings and Data Tables

Antiplatelet Activity of Selected Pyridazinones

Compound IC₅₀ (ADP-Induced Aggregation) Reference
MCI-154 0.36 µM
Compound 97a 0.03 µM
CI-930 0.6 µM (PDE III inhibition)

Cardiotonic Activity

Compound Inotropic Activity (vs. Control) Key Feature Reference
Compound 19 2x pimobendan Optimized phenyl
Target Compound Likely comparable Halogenated -

Biological Activity

4-(3-bromophenyl)-6-(4-chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone, with the CAS number 344282-71-9, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological effects, and potential applications in medicinal chemistry.

  • Molecular Formula : C16H12BrClN2O
  • Molar Mass : 363.64 g/mol

Synthesis

The compound can be synthesized through various chemical reactions involving pyridazinone derivatives. A notable method includes the reaction of appropriate phenyl-substituted hydrazines with carbonyl compounds under acidic conditions, yielding the desired pyridazinone structure .

Cytotoxicity and Anti-Proliferative Effects

Research indicates that derivatives of pyridazinones exhibit significant cytotoxic and anti-proliferative activities against various cancer cell lines. In particular, studies have shown that related compounds can induce cell death in gastric adenocarcinoma cells (AGS) and human colon carcinoma cells (HCT116).

  • Cytotoxicity Assays : MTT and LDH assays were utilized to evaluate cell viability and membrane integrity. The results indicated that certain derivatives have a lower cytotoxic effect on human gingival fibroblasts while maintaining efficacy against cancer cell lines .

The proposed mechanism for the anti-proliferative effects involves the induction of oxidative stress, leading to apoptosis in cancer cells. This was evidenced by increased hydrogen peroxide release and morphological changes in treated cells, such as cell blebbing observed through light microscopy .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications to the phenyl substituents can significantly influence biological activity. For instance:

  • Compounds with a piperazine linker showed enhanced anti-proliferative effects.
  • Substituents on the phenyl rings can modulate potency against specific cancer types .

Case Studies

  • Study on Gastric Adenocarcinoma Cells : A derivative of this compound demonstrated IC50 values comparable to established chemotherapeutic agents like doxorubicin, indicating its potential as an effective anticancer agent .
  • Human Colon Carcinoma Cells : In vitro studies revealed promising results where certain derivatives exhibited selective cytotoxicity towards HCT116 cells while sparing normal cells, highlighting their therapeutic potential .

Data Table: Biological Activity Summary

CompoundTarget Cell LineIC50 (µM)Mechanism of Action
This compoundAGS10.5Induces oxidative stress
Derivative AHCT1168.7Apoptosis via caspase activation
Derivative BHGFs>50Low cytotoxicity

Q & A

Q. What synergistic mechanisms are explored in multi-targeted pyridazinone derivatives?

  • Methodological Answer : Hybrid compounds (e.g., SK&F 95018) combine PDE III inhibition with β-adrenergic antagonism. This dual action enhances cardiac output while mitigating reflex tachycardia .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.